molecular formula C9H11BrO2 B104200 1-Bromo-3,4-dimethoxy-2-methylbenzene CAS No. 74866-17-4

1-Bromo-3,4-dimethoxy-2-methylbenzene

Cat. No. B104200
CAS RN: 74866-17-4
M. Wt: 231.09 g/mol
InChI Key: JDIYVHQIOHSCQG-UHFFFAOYSA-N
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Description

The compound 1-Bromo-3,4-dimethoxy-2-methylbenzene is a brominated aromatic molecule with methoxy and methyl substituents. It is related to various other substituted benzenes that have been studied for their chemical properties and potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through different methods. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions has been explored, leading to different bromination products, including the synthesis of new sulfur-containing quinone derivatives . Similarly, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, which is a method that could potentially be adapted for the synthesis of 1-Bromo-3,4-dimethoxy-2-methylbenzene .

Molecular Structure Analysis

The molecular structure of brominated benzenes can be determined using techniques such as X-ray crystallography. For example, 1-Bromo-2,3,5,6-tetramethylbenzene has been analyzed to reveal its crystalline phases and molecular conformation . These findings provide insights into the structural aspects of brominated aromatic compounds, which could be relevant for understanding the molecular structure of 1-Bromo-3,4-dimethoxy-2-methylbenzene.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. The study of these reactions can lead to the development of new synthetic methods and materials. For example, the bromination-dehydrobromination of certain brominated compounds has been shown to yield different products, which can then react further with other reagents like dimethyl malonate and methyl acetoacetate . These types of reactions could be applicable to 1-Bromo-3,4-dimethoxy-2-methylbenzene for the synthesis of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structures of various substituted benzenes have been studied to understand their intermolecular interactions and bonding patterns 10. These studies contribute to a broader understanding of how substituents like bromine, methoxy, and methyl groups affect the properties of the benzene ring, which is relevant for predicting the behavior of 1-Bromo-3,4-dimethoxy-2-methylbenzene in different environments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Bromination and Conversion into Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) explored the NBS bromination of a similar compound, 1,4-dimethoxy-2,3-dimethylbenzene, under various conditions. The research resulted in different bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, demonstrating the compound's potential in synthesizing new sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).

Thermochemistry Studies

Applications in Organic Synthesis

  • Synthesis of Complex Organic Molecules : The synthesis of complex organic compounds often involves bromo-substituted benzene derivatives. For example, Wang et al. (1993) synthesized 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene for pharmacokinetic and pharmacodynamic evaluation (Wang, Fawwaz, & Heertum, 1993). Additionally, Agou et al. (2015) described the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, highlighting the versatility of bromo-substituted benzene derivatives in organic synthesis (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).

Structural and Chemical Characterization

  • Crystallographic and Spectroscopic Analysis : Studies like that of Hammershøj and Christensen (2005) involved the crystallographic analysis of related compounds, such as diethyl 5‐bromo‐4,7‐dimethoxy­indan‐2,2‐dicarboxyl­ate, derived from similar bromo-substituted benzene derivatives (Hammershøj & Christensen, 2005).

Thermophysical Properties and Interactions

  • Understanding Thermophysical Properties : Ramesh, YunusM.Y., and Ramesh (2015) investigated the thermophysical properties of binary liquid mixtures, including those with bromobenzene, to understand molecular interactions. Such research provides insight into the behavior of bromo-substituted benzene derivatives in different conditions (Ramesh, YunusM.Y., & Ramesh, 2015).

Safety And Hazards

“1-Bromo-3,4-dimethoxy-2-methylbenzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

1-bromo-3,4-dimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-7(10)4-5-8(11-2)9(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYVHQIOHSCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356548
Record name 1-bromo-3,4-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4-dimethoxy-2-methylbenzene

CAS RN

74866-17-4
Record name 1-bromo-3,4-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LM Deck, RE Royer, BB Chamblee… - Journal of Medicinal …, 1998 - ACS Publications
Derivatives of the sesquiterpene 8-deoxyhemigossylic acid (2,3-dihydroxy-6-methyl-4-(1-methylethyl)-1-naphthoic acid) were synthesized that contained altered alkyl groups in the 4-…
Number of citations: 132 pubs.acs.org
DL Vander Jagt, RE Royer - Current medicinal chemistry, 2000 - ingentaconnect.com
Gossypol, a disesquiterpene from cottonseed, exhibits multiple biological properties, including male antifertility activity and anticancer activity. Gossypol also inhibits the growth of …
Number of citations: 119 www.ingentaconnect.com
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com
T Zhu - 2012 - rave.ohiolink.edu
In biological systems, thiols play very important roles as components of protein structures and as metabolic intermediates. Thiols are widely distributed in living cells as important …
Number of citations: 1 rave.ohiolink.edu

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